2-(2-Methylbutyl)-1h-benzo[d]imidazole

Lipophilicity Drug-likeness Partition coefficient

Procure 2-(2-Methylbutyl)-1H-benzo[d]imidazole (CAS 59652-30-1) to access a branched C5 alkyl benzimidazole with a LogP of 3.52—distinct from linear pentyl and butyl isomers. Essential reference standard for lipophilicity-dependent assays, membrane permeability studies, and SAR optimization of AII receptor antagonists (IC50 range 10⁻⁵–10⁻⁷ M) and antibacterial agents. Its boiling point (361.5 °C) and branched architecture inform solvent selection and derivatization workflows. Ensure batch-to-batch consistency for reproducible pharmacological profiling.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B12821959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylbutyl)-1h-benzo[d]imidazole
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCC(C)CC1=NC2=CC=CC=C2N1
InChIInChI=1S/C12H16N2/c1-3-9(2)8-12-13-10-6-4-5-7-11(10)14-12/h4-7,9H,3,8H2,1-2H3,(H,13,14)
InChIKeyZNBQZOSCGWJHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylbutyl)-1H-benzo[d]imidazole: C12 Benzimidazole Derivative with Branched Alkyl Substitution


2-(2-Methylbutyl)-1H-benzo[d]imidazole (CAS 59652-30-1; molecular formula C12H16N2; molecular weight 188.27 g/mol) is a 2-alkyl substituted benzimidazole derivative [1]. The compound features a 2-methylbutyl substituent at the 2-position of the benzimidazole core, which confers distinct physicochemical properties including a calculated LogP of 3.52 and a boiling point of 361.5 ± 11.0 °C at 760 mmHg . This branched alkyl substitution pattern differentiates it from both shorter straight-chain and linear C12 isomers within the 2-alkyl benzimidazole class, with implications for hydrophobic partitioning and molecular recognition in applications ranging from synthetic intermediate use to structure-activity relationship (SAR) studies.

Why 2-Alkyl Benzimidazole Analogs Cannot Be Interchanged: Lipophilicity and Branching as Critical Selection Parameters


The 2-alkyl benzimidazole scaffold exhibits pronounced sensitivity of biological activity and physicochemical behavior to the nature of the 2-substituent. Literature SAR studies on 2-alkyl benzimidazole angiotensin II receptor antagonists demonstrate that alkyl chain length and branching directly modulate in vitro binding potency and in vivo efficacy [1]. Specifically, within the 2-alkyl series, modifications to alkyl branching and carbon count alter IC50 values by orders of magnitude (10^-5 to 10^-7 M range) and impact in vivo ED50 values (5–20 mg/kg) . The 2-(2-methylbutyl) substituent in the target compound represents a specific branched C5 isoform, distinct from linear pentyl, butyl, isobutyl, and propyl analogs. Therefore, direct substitution with a different 2-alkyl benzimidazole—such as 2-butyl-1H-benzimidazole (LogP ~2.97–3.63) or 2-pentyl-1H-benzimidazole (linear isomer)—cannot be assumed to preserve identical performance in lipophilicity-dependent assays, partitioning experiments, or SAR optimization workflows.

Quantitative Differentiation Evidence: 2-(2-Methylbutyl)-1H-benzo[d]imidazole vs. Comparator Analogs


Hydrophobicity Differential: LogP Comparison with Linear and Shorter Branched Analogs

The calculated LogP value for 2-(2-methylbutyl)-1H-benzo[d]imidazole is 3.52 . This represents a quantifiable increase in lipophilicity compared to the 2-butyl analog (2-butyl-1H-benzimidazole), which has reported LogP values ranging from 2.97 (ChemAxon) to 3.63 (ALOGPS) [1]. The branched C5 alkyl chain of the target compound occupies a distinct hydrophobic space versus the linear butyl analog (MW 174.24 g/mol) [2], with implications for membrane permeability and protein binding in biological assays.

Lipophilicity Drug-likeness Partition coefficient ADME SAR

Boiling Point Differential: Branched C5 vs. Linear C5 Isomer and Shorter Homologs

2-(2-Methylbutyl)-1H-benzo[d]imidazole exhibits a boiling point of 361.5 ± 11.0 °C at 760 mmHg . In contrast, the linear C5 isomer 2-pentyl-1H-benzimidazole (same molecular formula C12H16N2; MW 188.27 g/mol) has a reported boiling point of 250 °C [1]. The branched 2-methylbutyl substitution elevates the boiling point by approximately 111.5 °C relative to the linear pentyl analog. Compared to shorter 2-alkyl homologs, 2-isobutyl-1H-benzimidazole (C11H14N2) has a boiling point of ~350.2 ± 11.0 °C at 760 mmHg .

Physicochemical properties Thermal stability Purification Formulation

Angiotensin II Receptor Antagonist Class: 2-Alkyl Benzimidazole SAR Establishes Branching-Dependent Activity Modulation

Within the 2-alkyl benzimidazole class evaluated as angiotensin II (AII) receptor antagonists, in vitro binding displacement assays yielded IC50 values spanning a 100-fold range (10^-5 to 10^-7 M), with in vivo antihypertensive efficacy (rat model, i.v. administration) demonstrating ED50 values from 5 to 20 mg/kg [1]. While specific data for the 2-(2-methylbutyl) substituent was not located in the primary literature, the established SAR framework indicates that alkyl branching and chain length are critical determinants of antagonist potency. Compounds bearing branched alkyl substituents within this series exhibited distinct binding profiles relative to linear alkyl analogs of identical carbon count.

Angiotensin II receptor GPCR Cardiovascular Antagonist SAR

Benzimidazole Antibacterial Class SAR: 2-Substituent Modulates MIC Against M. tuberculosis

In a systematic evaluation of 2-substituted and 1,2-disubstituted benzimidazole derivatives for antibacterial activity, compounds within the series demonstrated MIC values against M. tuberculosis (H37Rv) ranging from 1.56 μg/mL for optimized N1,C2-disubstituted analogs to ≤25 μg/mL for multiple derivatives [1]. The study establishes that the 2-substituent structure directly influences anti-TB potency, with certain substitution patterns achieving efficacy comparable to ethambutol (MIC 1.56 μg/mL) [1]. While the 2-(2-methylbutyl) compound was not specifically tested, the branched alkyl 2-substituent represents a distinct hydrophobic moiety for systematic antibacterial SAR evaluation, positioned differently from the aromatic and heteroaromatic 2-substituents that yielded the most potent activity.

Antibacterial Antitubercular MIC DNA gyrase B SAR

High-Value Application Scenarios for 2-(2-Methylbutyl)-1H-benzo[d]imidazole in Research and Industrial Procurement


SAR Expansion of 2-Alkyl Benzimidazole Angiotensin II Receptor Antagonists

This compound serves as a branched C5 alkyl-substituted benzimidazole for systematic SAR studies of AII receptor antagonism, where class-level data demonstrate that 2-alkyl structure modulates IC50 values across a 100-fold range (10^-5 to 10^-7 M) and in vivo ED50 values from 5 to 20 mg/kg [1]. The 2-(2-methylbutyl) moiety provides a specific lipophilic anchor (LogP 3.52) for probing hydrophobic pocket interactions, enabling differentiation from linear pentyl and shorter alkyl analogs within the same pharmacophore series.

Antibacterial Lead Optimization: 2-Substituted Benzimidazole Scaffold Expansion

Procurement of this compound enables evaluation of branched alkyl 2-substitution effects on anti-TB and anti-S. aureus activity, within a chemical series where optimized derivatives achieve MIC values of 1.56 μg/mL against M. tuberculosis H37Rv [2]. The branched C5 substituent offers a distinct hydrophobic moiety for systematic antibacterial SAR, positioned differently from previously characterized aromatic and heteroaromatic 2-substituents.

Lipophilicity-Dependent Assay Development and ADME Profiling

With a calculated LogP of 3.52 , this compound occupies a specific lipophilicity range distinct from 2-butyl-1H-benzimidazole (LogP 2.97–3.63) [3] and 2-isobutyl-1H-benzimidazole. This LogP differential (approximately 0.5 units higher than the ChemAxon estimate for the butyl analog) makes the compound suitable as a reference standard for calibrating lipophilicity-dependent assays, membrane permeability studies, and chromatographic method development where precise LogP control is required.

Synthetic Intermediate for N1-Functionalized Benzimidazole Derivatives

The compound serves as a 2-branched alkyl benzimidazole core for subsequent N1-alkylation, N1-acylation, or N1-sulfonylation to generate N1,C2-disubstituted derivatives, a class that has demonstrated enhanced antibacterial potency relative to mono-substituted analogs [2]. The specific boiling point (361.5 ± 11.0 °C) and branched alkyl architecture inform solvent selection and reaction condition optimization during derivatization workflows.

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